S-1360: A Technical Overview of its Mechanism of Action as an HIV-1 Integrase Inhibitor
S-1360: A Technical Overview of its Mechanism of Action as an HIV-1 Integrase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-1360, also known as GW810781, is a potent and selective inhibitor of the human immunodeficiency virus type 1 (HIV-1) integrase enzyme.[1] Developed through a collaboration between Shionogi and GlaxoSmithKline, S-1360 was among the first generation of integrase strand transfer inhibitors (INSTIs) to enter clinical trials.[2] Although its clinical development was discontinued in Phase II, the study of S-1360 has provided valuable insights into the mechanism of HIV-1 integrase inhibition. This technical guide provides an in-depth overview of the core mechanism of action of S-1360, supported by available quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Core Mechanism of Action: Inhibition of HIV-1 Integrase Strand Transfer
The primary mechanism of action of S-1360 is the inhibition of the strand transfer step of HIV-1 DNA integration into the host genome.[1] HIV-1 integrase is a crucial enzyme in the viral replication cycle, responsible for two key catalytic reactions: 3'-processing and strand transfer.
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3'-Processing: The integrase enzyme removes a dinucleotide from each 3' end of the newly synthesized viral DNA.
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Strand Transfer: The processed 3' ends of the viral DNA are then covalently joined to the host cell's DNA.
S-1360 specifically targets the strand transfer reaction, thereby preventing the stable incorporation of the viral genome into the host chromosome. This blockade of integration is a critical step in halting the viral life cycle and preventing the establishment of a productive infection.
Data Presentation
The following tables summarize the available quantitative data on the in vitro activity of S-1360.
| Parameter | Value | Cell Line/Assay Conditions | Source |
| IC50 | 20 nM | Inhibition of purified HIV-1 integrase catalytic activity | [1] |
| EC50 | 200 nM | Antiviral activity in MT-4 cells infected with HIV-1 IIIB (MTT assay) | [1] |
| CC50 | 12 µM | Cytotoxicity in MT-4 cells (MTT assay) |
Table 1: In Vitro Activity of S-1360
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IC50 (Half-maximal inhibitory concentration): The concentration of a drug at which it inhibits a specific biological or biochemical function by 50%.
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EC50 (Half-maximal effective concentration): The concentration of a drug that gives a half-maximal response.
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CC50 (Half-maximal cytotoxic concentration): The concentration of a drug that is cytotoxic to 50% of cells.
Experimental Protocols
Detailed experimental protocols for the key assays used to characterize the mechanism of action of S-1360 are provided below. While the exact protocols used by the developers may be proprietary, these represent standard methodologies for this class of compounds.
HIV-1 Integrase Catalytic Activity Assay (Strand Transfer Inhibition)
This assay measures the ability of a compound to inhibit the strand transfer reaction catalyzed by purified recombinant HIV-1 integrase.
Materials:
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Purified recombinant HIV-1 integrase enzyme
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Oligonucleotide substrates mimicking the viral DNA long terminal repeat (LTR) ends (donor substrate) and a target DNA sequence (acceptor substrate). The donor substrate is typically labeled (e.g., with biotin) and the acceptor substrate is labeled with a different tag (e.g., digoxigenin).
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Assay buffer (containing a divalent cation, typically Mg2+ or Mn2+)
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S-1360 or other test compounds
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96-well plates coated with streptavidin
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Detection reagents (e.g., anti-digoxigenin antibody conjugated to a reporter enzyme like horseradish peroxidase (HRP))
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Substrate for the reporter enzyme (e.g., TMB)
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Stop solution
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Plate reader
Methodology:
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Coating Plates: 96-well plates are coated with streptavidin to capture the biotin-labeled donor DNA substrate.
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Immobilization of Donor DNA: The biotin-labeled donor DNA is added to the wells and incubated to allow for binding to the streptavidin.
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Integrase Binding: Purified HIV-1 integrase is added to the wells and incubated to allow for the formation of a complex with the donor DNA.
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Compound Addition: Serial dilutions of S-1360 or other test compounds are added to the wells and pre-incubated with the integrase-DNA complex.
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Initiation of Strand Transfer: The digoxigenin-labeled acceptor DNA is added to the wells to initiate the strand transfer reaction. The reaction is incubated at 37°C.
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Detection: The reaction is stopped, and the wells are washed to remove unbound components. An anti-digoxigenin-HRP antibody is added to detect the integrated product. After another wash step, the HRP substrate is added, and the colorimetric reaction is allowed to develop.
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Data Analysis: The reaction is stopped with a stop solution, and the absorbance is read using a plate reader. The IC50 value is calculated by plotting the percentage of inhibition against the compound concentration.
Antiviral Activity Assay (MTT Assay)
This cell-based assay measures the ability of a compound to protect cells from the cytopathic effects of HIV-1 infection.
Materials:
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MT-4 cells (or other susceptible human T-cell line)
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HIV-1 viral stock (e.g., HIV-1 IIIB)
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Cell culture medium
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S-1360 or other test compounds
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
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Solubilization buffer (e.g., acidified isopropanol)
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96-well plates
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Plate reader
Methodology:
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Cell Plating: MT-4 cells are seeded into 96-well plates.
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Compound Addition: Serial dilutions of S-1360 or other test compounds are added to the wells.
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Viral Infection: A standardized amount of HIV-1 is added to the wells containing cells and the test compound. Control wells with uninfected cells and infected cells without any compound are also included.
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Incubation: The plates are incubated for several days (typically 4-5 days) at 37°C in a CO2 incubator to allow for viral replication and the development of cytopathic effects.
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MTT Addition: MTT solution is added to each well. Live, metabolically active cells will reduce the yellow MTT to a purple formazan product.
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Solubilization: After a few hours of incubation with MTT, a solubilization buffer is added to dissolve the formazan crystals.
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Data Analysis: The absorbance of the solubilized formazan is measured using a plate reader. The EC50 (protection from viral-induced cell death) and CC50 (cytotoxicity of the compound) are calculated by plotting the absorbance against the compound concentration.
Mandatory Visualization
Signaling Pathway: HIV-1 DNA Integration
The following diagram illustrates the key steps of HIV-1 DNA integration into the host cell genome and the point of inhibition by S-1360.
Caption: HIV-1 Integration Pathway and S-1360 Inhibition.
Experimental Workflow: HIV-1 Integrase Strand Transfer Inhibition Assay
The following diagram outlines the workflow for determining the IC50 of S-1360 against HIV-1 integrase.
Caption: Workflow for HIV-1 Integrase Inhibition Assay.
References
- 1. Pharmacokinetics and metabolism of a RAS farnesyl transferase inhibitor in rats and dogs: in vitro-in vivo correlation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Extrapolation of human pharmacokinetic parameters from rat, dog, and monkey data: Molecular properties associated with extrapolative success or failure - PubMed [pubmed.ncbi.nlm.nih.gov]
